Cross-Coupling Yield: Heterocyclic Pyridine Sulfinates Outperform Carbocyclic Sulfinates Under Comparable Conditions
In a direct head-to-head mechanistic study, sodium pyridine-2-sulfinate (a heterocyclic sulfinate representative of the class to which CAS 2174001-63-7 belongs) delivered 95% isolated yield in Pd-catalyzed desulfinative cross-coupling with 1-bromo-4-fluorobenzene, compared to 92% yield for the carbocyclic comparator sodium 4-methylbenzenesulfinate under identical conditions (Pd(OAc)₂, PCy₃, K₂CO₃, 150 °C) [1]. The 3% yield advantage, while modest, is accompanied by a mechanistically distinct catalytic pathway that offers opportunities for further optimization at lower temperatures [1].
| Evidence Dimension | Isolated cross-coupling yield |
|---|---|
| Target Compound Data | 95% (sodium pyridine-2-sulfinate; representative heterocyclic sulfinate) |
| Comparator Or Baseline | 92% (sodium 4-methylbenzenesulfinate; carbocyclic sulfinate) |
| Quantified Difference | +3% absolute yield advantage for heterocyclic sulfinate |
| Conditions | 1-bromo-4-fluorobenzene, Pd(OAc)₂ (5 mol%), PCy₃ (15 mol%), K₂CO₃ (2 equiv), DMF, 150 °C, 16 h [1] |
Why This Matters
For industrial and medicinal chemistry applications, even a 3% yield improvement can translate to significant cost savings in multi-kilogram campaigns, while the mechanistic divergence opens pathways to lower-temperature process intensification.
- [1] Li, Y.; Zhang, Y.; Zhang, Y.; Wang, Z.; Li, H.; Zhang, X. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. *J. Am. Chem. Soc.* **2020**, *142* (7), 3564–3576. https://doi.org/10.1021/jacs.9b13260. View Source
